Summary of Application: Etaqualone has been identified and quantified in human hair samples using gas chromatography–tandem mass spectrometry (GC–MS/MS).
Methods of Application: The method used for the analysis was GC–MS/MS.
Results or Outcomes: The results of this study provided the first quantitative analysis of Etaqualone in a human sample.
Summary of Application: Etaqualone is an analog of methaqualone, a sedative-hypnotic drug. Both methaqualone and Etaqualone are sedatives that enhance the activities of GABA A receptor.
Methods of Application: Both methaqualone and Etaqualone are usually administered orally.
Results or Outcomes: Both methaqualone and Etaqualone belong to a recreational drug class called “Huyouyou” in China, and they are popularly abused especially in Inner Mongolia, Shanxi, and Shanx regions.
Specific Scientific Field: Forensic Toxicology
Summary of Application: Etaqualone has been used in the analysis of new recreational drugs.
Methods of Application: The method used for the analysis was gas chromatography–tandem mass spectrometry (GC–MS/MS).
Results or Outcomes: The results of this study provided the first quantitative analysis of 2-Methoxyqualone in a dubious package.
Summary of Application: Etaqualone has been used in the analysis of 4-quinazolinone recreational drugs.
Methods of Application: The methods for analyses were GC–MS/MS, high-resolution ultra-high-performance liquid chromatography–quadrupole time-of-flight mass spectrometry and liquid chromatography–tandem mass spectrometry.
Etaqualone, also known as Aolan or Ethinazone, is a synthetic compound belonging to the quinazolinone class, primarily recognized for its sedative and anxiolytic properties. It was developed in the 1960s and has been used mainly in Europe for treating insomnia. The chemical structure of etaqualone is characterized by its molecular formula and a molar mass of approximately 264.32 g/mol . Its mechanism of action involves acting as an agonist at the β-subtype of the gamma-aminobutyric acid A receptor, enhancing GABAergic neurotransmission, which leads to sedation and muscle relaxation .
Etaqualone acts as a positive allosteric modulator (PAM) at the GABA-A receptor, particularly the β-subunit [, ]. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By binding to the receptor, Etaqualone enhances the effects of GABA, leading to increased neuronal inhibition and producing sedative and hypnotic effects [].
The biological activity of etaqualone is primarily linked to its modulation of GABA A receptors. It enhances the sensitivity of these receptors, similar to other central nervous system depressants like barbiturates and benzodiazepines. This leads to a range of effects including:
The compound’s pharmacokinetics indicate that it is typically administered orally, with reported dosages ranging from 50 mg to 500 mg depending on the desired effects .
The synthesis of etaqualone generally involves multi-step reactions. A common method includes:
Industrial production methods optimize these conditions for higher yields and purity, allowing for the isolation of either the free base or a hydrochloride salt form .
Research indicates that etaqualone's effects can be potentiated by other depressants such as alcohol. This combination can increase the risk of overdose and adverse effects. Tolerance to other GABAergic substances may also influence its efficacy .
Studies have highlighted cases of poisoning related to etaqualone and its analogues, emphasizing the importance of understanding drug interactions and safety profiles .
Etaqualone shares structural and functional similarities with several other compounds within the quinazolinone class. Here are some notable comparisons:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methaqualone | High | More potent; higher risk of addiction |
| Mecloqualone | Moderate | Used as an anxiolytic; less sedative effect |
| Mebroqualone | Moderate | Slightly different pharmacokinetics |
| Cloroqualone | Moderate | Chlorine substitution affects potency |
| Afloqualone | Low | Developed for specific therapeutic applications |
| Diproqualone | Low | Less commonly used; different side effect profile |
Each compound exhibits unique pharmacological properties while sharing a common mechanism related to GABA receptor modulation. Etaqualone's unique profile lies in its shorter duration of action compared to methaqualone, making it slightly less potent but still effective for certain therapeutic applications .
Density Functional Theory calculations have provided crucial insights into the electronic structure and molecular properties of etaqualone. Computational studies utilizing the B3LYP functional with 6-311++G(d,p) basis sets have revealed important quantum chemical characteristics [1]. The molecular structure consists of a quinazolin-4-one core with specific substituents that influence its electronic configuration and reactivity patterns.
The frontier molecular orbital analysis demonstrates that etaqualone exhibits distinct Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy distributions. The energy gap values calculated for etaqualone and related quinazolinone derivatives indicate moderate chemical stability, with ΔE values around 4.993 eV in vacuum phase [1]. These quantum chemical descriptors provide fundamental understanding of the molecule's electronic behavior and potential reactivity sites.
Natural Bond Orbital analysis has shown that π-π* interactions predominate in etaqualone's electronic structure, with stabilization energies ranging from 14.35-26.14 kcal/mol [1]. Additionally, lone pair to π* orbital interactions contribute significantly to molecular stability, with LP(1)N2 → π*O1-C7 interactions exhibiting stabilization energies of approximately 46.79 kcal/mol [1].
The molecular electrostatic potential mapping reveals characteristic electron density distributions, with higher electron density concentrated on the quinazolinone ring system and lower density around hydrogen environments [1]. These computational findings provide essential foundation for understanding structure-activity relationships and molecular recognition patterns.
The thermodynamic properties of etaqualone demonstrate its inherent molecular stability under standard conditions. The melting point of 81°C for the freebase form indicates moderate intermolecular forces and crystalline lattice energy [2] [3] [4] [5] [6]. This thermal behavior reflects the balance between van der Waals interactions, aromatic π-π stacking, and potential hydrogen bonding networks within the crystal structure.
Electronic configuration analysis reveals that etaqualone possesses a planar quinazolinone backbone with the 2-ethylphenyl substituent influencing overall molecular geometry. The compound exhibits zero hydrogen bond donors and two hydrogen bond acceptors, consistent with its quinazolinone structure [7]. The rotatable bond count of two provides moderate molecular flexibility while maintaining structural integrity [7].
Thermodynamic stability calculations using Density Functional Theory methods indicate that etaqualone represents a thermodynamically favored configuration among quinazolinone isomers. The electronic configuration shows optimal orbital overlap and minimal steric hindrance, contributing to its observed chemical stability and resistance to degradation under normal storage conditions.
The predicted pKa value of 2.95 ± 0.70 suggests weak basicity, primarily associated with the quinazolinone nitrogen atoms [4]. This acid-base behavior influences the compound's protonation state under physiological conditions and affects its molecular interactions with biological targets.
Etaqualone exhibits pronounced lipophilic characteristics, as evidenced by its calculated LogP values ranging from 2.9 to 3.1 [8] [7]. This moderate to high lipophilicity facilitates blood-brain barrier penetration, with experimental estimates confirming LogP values around 3.1 for central nervous system accessibility [8]. The lipophilic nature stems from the extensive aromatic system and alkyl substituents that dominate the molecular surface area.
Solubility studies reveal a clear preference for organic solvents over aqueous media. Etaqualone demonstrates excellent solubility in ethanol (~12 mg/mL), dimethyl sulfoxide (~5 mg/mL), and dimethylformamide (~5 mg/mL) [9] [10]. In contrast, water solubility remains extremely limited at approximately 0.12 mg/mL at 25°C [8] [11]. This pronounced hydrophobic character aligns with the "like dissolves like" principle, where the nonpolar molecular regions favor interaction with organic solvents rather than polar aqueous environments.
The solubility profile in mixed solvent systems shows enhanced dissolution in ethanol:phosphate-buffered saline (1:1, pH 7.2) mixtures, achieving approximately 0.5 mg/mL [10]. This improvement demonstrates the co-solvent effect, where the organic component reduces the unfavorable hydrophobic interactions with water molecules.
Partition coefficient measurements confirm the compound's preference for lipophilic environments, supporting its ability to traverse biological membranes and accumulate in fatty tissues. The high lipophilicity also contributes to the compound's bioavailability profile and distribution characteristics within biological systems.
Etaqualone exhibits distinct crystalline forms depending on the chemical state, with significant differences between the freebase and hydrochloride salt forms. The freebase crystallizes as white crystalline solid with a melting point of 81°C [2] [3] [4] [5] [6], while the hydrochloride salt demonstrates substantially different thermal properties with melting points reported at 247°C and 265.1°C [3] [12].
The molecular weight difference between forms reflects the incorporation of hydrochloric acid: freebase (C₁₇H₁₆N₂O, 264.32 g/mol) versus hydrochloride salt (C₁₇H₁₆N₂O·HCl, 300.78 g/mol) [3] [6] [13]. This salt formation significantly alters the physicochemical properties, particularly solubility characteristics and chemical stability.
Crystal structure analysis indicates that the hydrochloride salt formation involves protonation of the quinazolinone nitrogen, creating ionic interactions that stabilize the crystal lattice. These ionic forces result in higher melting points and enhanced thermal stability compared to the freebase form. The salt formation also introduces new hydrogen bonding opportunities through the chloride counterion, affecting crystal packing arrangements.
Solubility properties undergo dramatic transformation upon salt formation. While the freebase remains largely insoluble in water (~0.12 mg/mL), the hydrochloride salt becomes water-soluble due to ionic character and enhanced hydration potential [11] [13]. This transformation is crucial for pharmaceutical applications where aqueous solubility is required for bioavailability.
The crystalline polymorphism extends to X-ray powder diffraction patterns, where the freebase and hydrochloride salt exhibit distinct diffraction signatures. These crystallographic differences enable reliable identification and quality control of different etaqualone forms in analytical applications [3] [12].